molecular formula C15H12N2O B1452316 4-(Quinolin-4-yloxy)aniline CAS No. 863503-93-9

4-(Quinolin-4-yloxy)aniline

Cat. No. B1452316
CAS RN: 863503-93-9
M. Wt: 236.27 g/mol
InChI Key: IWMHEXQDMAAWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Quinolin-4-yloxy)aniline and its derivatives has been a subject of research. A series of novel 4-phenoxyquinoline derivatives containing a 3-amino-2-cyano-acrylamide framework was designed and synthesized . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 4-(Quinolin-4-yloxy)aniline consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .

Scientific Research Applications

Antimicrobial Resistance (AMR) Inhibition

4-(Quinolin-4-yloxy)aniline: derivatives have been explored for their potential to inhibit bacterial efflux pumps, particularly in Staphylococcus aureus . Efflux pump inhibitors (EPIs) are molecules that, while not antimicrobial themselves, can synergize with antibiotics to combat resistance. This compound has shown promise in enhancing the efficacy of fluoroquinolone antibiotics against resistant strains of bacteria.

Anticancer Activity

Quinoline derivatives, including those based on the 4-(Quinolin-4-yloxy)aniline scaffold, are significant in cancer research due to their ability to inhibit tumor growth through various mechanisms . These include cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration, making them valuable leads in anticancer drug development.

Diabetes Management

In the field of endocrinology, 4-(Quinolin-4-yloxy)aniline derivatives have been designed as inhibitors of the DPP-4 enzyme . These compounds have shown strong inhibitory activity, which is crucial for managing type 2 diabetes by prolonging the incretin effect and enhancing insulin secretion.

Material Science

In material science, 4-(Quinolin-4-yloxy)aniline has been incorporated into polyimides, which are known for their blue light emission and potential as hole-transport materials . These properties are particularly relevant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Chemical Synthesis

The 4-(Quinolin-4-yloxy)aniline structure is pivotal in synthetic chemistry as a precursor or intermediate in the synthesis of various quinoline derivatives . These derivatives are then utilized in a wide range of biological and pharmaceutical applications, showcasing the compound’s versatility in chemical synthesis.

Biochemical Applications

In biochemistry, 4-(Quinolin-4-yloxy)aniline plays a role in the synthesis of heteroannulated quinolones, which exhibit a spectrum of biological activities . These activities include antifungal, anti-inflammatory, anti-Alzheimer’s, antioxidant, and diuretic effects, highlighting the compound’s importance in biochemical research and drug development.

Future Directions

The future directions of research on 4-(Quinolin-4-yloxy)aniline could involve the design of novel S. aureus NorA inhibitors to be used in association with fluoroquinolones . Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a potential area of research .

properties

IUPAC Name

4-quinolin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHEXQDMAAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-4-yloxy)aniline

CAS RN

863503-93-9
Record name 4-(quinolin-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Quinolin-4-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Quinolin-4-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Quinolin-4-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Quinolin-4-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Quinolin-4-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Quinolin-4-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.